molecular formula C26H24N2O3S2 B12020362 2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12020362
M. Wt: 476.6 g/mol
InChI Key: IREPBWPPGUBBCQ-UHFFFAOYSA-N
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Description

The compound 2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 477329-25-2) is a benzothienopyrimidinone derivative with a molecular formula of C₂₆H₂₄N₂O₄S₂ and a molecular weight of 492.6 g/mol . Its structure features:

  • A tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core.
  • A 3-methoxyphenyl group attached via a sulfanyl-2-oxoethyl side chain at position 2.
  • A 4-methylphenyl substituent at position 3.

This scaffold is associated with diverse biological activities, including antimicrobial and anticancer properties, as observed in structurally related compounds .

Properties

Molecular Formula

C26H24N2O3S2

Molecular Weight

476.6 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H24N2O3S2/c1-16-10-12-18(13-11-16)28-25(30)23-20-8-3-4-9-22(20)33-24(23)27-26(28)32-15-21(29)17-6-5-7-19(14-17)31-2/h5-7,10-14H,3-4,8-9,15H2,1-2H3

InChI Key

IREPBWPPGUBBCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC(=CC=C4)OC)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the methoxyphenyl and methylphenyl groups through various substitution reactions. The final step involves the addition of the sulfanyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

The biological and physicochemical properties of benzothienopyrimidinone derivatives are highly influenced by substituents on the phenyl rings. Key analogs are compared below:

Table 1: Substituent-Driven Structural Variations
Compound Name R1 (Position 2) R2 (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3-Methoxyphenyl 4-Methylphenyl C₂₆H₂₄N₂O₄S₂ 492.6 N/A (Structural reference)
3-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-... 4-Methylphenyl 4-Methoxyphenyl C₂₆H₂₄N₂O₄S₂ 492.6 Enhanced lipophilicity
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-... 4-Fluorophenyl Ethyl C₂₀H₁₉FN₂O₂S₂ 402.5 Improved metabolic stability
3-(4-Chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-... 4-Methylphenyl 4-Chlorophenyl C₂₅H₂₁ClN₂O₂S₂ 494.0 Potential cytotoxicity
2-{[2-(4-Biphenylyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-... 4-Biphenylyl 4-Ethoxyphenyl C₃₂H₂₈N₂O₃S₂ 552.7 Reduced solubility due to bulk

Key Observations:

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability and receptor-binding affinity but may increase cytotoxicity .
  • Methoxy groups improve lipophilicity, aiding membrane permeability, but bulky substituents (e.g., biphenylyl) reduce aqueous solubility .

Modifications in the Sulfanyl Side Chain

The sulfanyl-2-oxoethyl side chain at position 2 is critical for bioactivity. Variations include:

Table 2: Side Chain Modifications
Compound Name Side Chain Structure Biological Activity References
3-Benzyl-2-{[2-(morpholino)-2-oxoethyl]sulfanyl}-... Morpholine-linked Anticancer (IC₅₀: 12 µM)
3-Benzyl-2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-... Piperazine-methoxyphenyl Anticancer (IC₅₀: 8 µM)
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-... 3-Methylbenzyl Unreported

Key Observations:

  • Morpholine and piperazine substituents enhance anticancer activity, likely due to improved target engagement .
  • Bulky side chains (e.g., 3-methylbenzyl) may sterically hinder interactions, reducing efficacy .
Table 3: Reported Activities of Structural Analogs
Compound Class Activity Mechanism/Notes References
Hydrazinothieno[2,3-d]pyrimidines Antimicrobial (MIC: 4–16 µg/mL) Inhibition of bacterial enzymes
[1,2,4]Triazolo[4,3-c]pyrimidines Anticancer (IC₅₀: 5–20 µM) Apoptosis induction
Pyrido[3,4-d]pyrimidin-4(3H)-ones Kinase inhibition (IC₅₀: <1 µM) ATP-competitive binding

Key Observations:

  • Antimicrobial activity is linked to electron-deficient aromatic systems, which disrupt microbial membranes .
  • Anticancer activity correlates with heterocyclic extensions (e.g., triazolo, pyrido), enabling kinase or protease inhibition .

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